molecular formula C15H9NO3S B3017153 2-{[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}acetonitrile CAS No. 844850-99-3

2-{[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}acetonitrile

Cat. No.: B3017153
CAS No.: 844850-99-3
M. Wt: 283.3
InChI Key: KSOCCUAPBXIMMH-ZROIWOOFSA-N
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Description

2-{[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}acetonitrile is a benzofuran-derived compound characterized by a thiophen-2-ylmethylidene substituent at the 2-position, a ketone group at the 3-position, and an acetonitrile moiety linked via an ether bond at the 6-position of the benzofuran core. The (2Z)-configuration indicates the spatial arrangement of the exocyclic double bond between the benzofuran and thiophene rings. The compound’s structure was confirmed via single-crystal X-ray diffraction, as reported in Acta Crystallographica Section E, utilizing SHELXL refinement protocols . Its synthesis typically involves palladium-catalyzed cross-coupling or condensation reactions, common in benzofuran chemistry .

Properties

IUPAC Name

2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO3S/c16-5-6-18-10-3-4-12-13(8-10)19-14(15(12)17)9-11-2-1-7-20-11/h1-4,7-9H,6H2/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOCCUAPBXIMMH-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}acetonitrile typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a benzofuran derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, derivatives of benzofuran and thiophene are known to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases .

Anticancer Properties

Studies have shown that benzofuran derivatives can inhibit cancer cell proliferation. The incorporation of thiophene rings enhances the bioactivity of these compounds by improving their interaction with cellular targets . A specific study demonstrated that compounds structurally related to 2-{[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}acetonitrile exhibited cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research on similar thiophene-containing compounds has shown effectiveness against a range of bacterial strains . This opens avenues for developing new antibiotics or antimicrobial agents.

Organic Electronics

Due to its unique electronic properties, this compound can be explored in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The presence of conjugated systems in its structure allows for effective charge transport and light emission characteristics .

Polymer Chemistry

Incorporating this compound into polymer matrices could enhance the mechanical and thermal properties of the resulting materials. Its ability to form hydrogen bonds may facilitate better interchain interactions within polymer networks .

Synthesis and Characterization

A notable study involved synthesizing a series of compounds based on the benzofuran scaffold, including derivatives of this compound. The synthesis was achieved through multi-step reactions involving condensation and cyclization techniques, yielding products with high purity and defined structures .

Biological Testing

In vitro assays were conducted to evaluate the antioxidant capacity of synthesized derivatives. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cell lines compared to controls, suggesting strong antioxidant activity linked to the compound's structure .

Mechanism of Action

The mechanism of action of 2-{[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of substituted benzofurans with diverse biological and material applications. Below is a comparative analysis with structurally analogous derivatives:

Table 1: Structural and Functional Comparison of Analogous Benzofuran Derivatives

Compound Name Substituent at 2-Position Functional Group at 6-Position Molecular Weight (g/mol) Key Features
Target Compound: 2-{[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}acetonitrile Thiophen-2-ylmethylidene Acetonitrile ~285.3 Polar nitrile group; Z-configuration enhances planarity
Methyl 2-{[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate () 3-Fluorophenylmethylidene Methyl ester ~330.3 Electron-withdrawing fluorine enhances stability; ester group improves bioavailability
Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy}acetate () 4-tert-Butylphenylmethylidene Methyl ester ~366.1 Bulky tert-butyl group increases lipophilicity; potential for material science
Benzyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy}acetate () 3-Methylthiophen-2-ylmethylidene Benzyl ester ~406.5 Methyl-thiophene enhances π-stacking; benzyl ester extends half-life

Key Observations

Substituent Effects on Reactivity and Stability :

  • The thiophen-2-ylmethylidene group in the target compound introduces sulfur-based π-conjugation, which may enhance electronic properties for optoelectronic applications . In contrast, 3-fluorophenylmethylidene () and 4-tert-butylphenylmethylidene () substituents alter electronic and steric profiles, affecting solubility and crystallinity .
  • Acetonitrile vs. Ester Functional Groups : The nitrile group in the target compound increases polarity, favoring interactions in polar solvents or biological systems. Methyl/benzyl esters () improve membrane permeability but are prone to hydrolysis .

Biological and Safety Profiles :

  • Thiophene-containing derivatives (e.g., ) have demonstrated low mutagenicity in bacterial assays, suggesting safety for pharmaceutical development . The target compound’s nitrile group, however, requires further toxicological evaluation.

Synthetic Methodologies :

  • Palladium-catalyzed cross-coupling () is a common strategy for introducing aryl/hetaryl groups at the 2-position of benzofurans. The target compound’s synthesis likely involves similar steps, while ester derivatives () may require additional protection/deprotection steps .

Structural Implications of Z-Configuration :

  • The (2Z)-configuration enforces a planar geometry between the benzofuran and substituent, optimizing conjugation. This is critical for applications in organic electronics or as kinase inhibitors, where planarity influences binding .

Biological Activity

The compound 2-{[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}acetonitrile is a complex organic molecule with potential therapeutic applications. Its structure features a benzofuran moiety, a thiophene ring, and functional groups that suggest various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C16H12N2O3SC_{16}H_{12}N_2O_3S, with a molecular weight of approximately 300.34 g/mol. The presence of the thiophene and benzofuran rings contributes to its biological activity, particularly in medicinal chemistry.

PropertyValue
Molecular FormulaC16H12N2O3S
Molecular Weight300.34 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Biological Activities

Research indicates that compounds structurally similar to This compound exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds with benzofuran structures have shown significant antimicrobial effects against various bacterial strains. For example, derivatives have demonstrated MIC values ranging from 20 to 70 µM against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Benzofuran derivatives have been reported to possess anticancer activities. In vitro studies indicate that certain derivatives can inhibit cell growth in various cancer cell lines, including leukemia and lung cancer cells, with inhibition rates exceeding 70% at concentrations around 10 μM .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties. Similar compounds have been shown to reduce inflammatory markers in cellular models, suggesting potential use in treating inflammatory diseases .

The biological effects of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many benzofuran derivatives act as inhibitors of critical enzymes involved in disease processes. For instance, they may inhibit carbonic anhydrases implicated in glaucoma .
  • Receptor Modulation : Some compounds have been identified as agonists or antagonists for specific receptors (e.g., cannabinoid receptors), influencing pathways related to pain and inflammation .

Case Studies

Several studies highlight the therapeutic potential of similar compounds:

  • Antimicrobial Efficacy Study : A study evaluated the antibacterial activity of benzofuran derivatives against multi-drug resistant strains of S. aureus and E. coli, demonstrating significant efficacy compared to traditional antibiotics .
  • Anticancer Activity Assessment : Another research effort focused on the anticancer potential of benzofuran analogs showed promising results in inhibiting tumor cell proliferation in vitro across multiple cancer types .
  • Inflammation Model Experimentation : In vivo models have been used to assess the anti-inflammatory effects of these compounds, indicating a reduction in edema and inflammatory cytokines when treated with specific benzofuran derivatives .

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound?

The synthesis involves reacting 6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran with propargyl bromide in the presence of potassium carbonate at low temperatures (0–5°C) to minimize side reactions. Crystallization from ethanol/water yields pure product. Key parameters include temperature control (<10°C) and stoichiometric excess of propargyl bromide (1.2–1.5 equivalents) to ensure complete substitution .

Q. How is the crystal structure validated experimentally?

Single-crystal X-ray diffraction (XRD) confirms the planar benzofuran core (r.m.s. deviation = 0.025 Å) and Z-configuration of the thiophene-methylidene substituent. Refinement parameters (R factor = 0.044, wR = 0.137) and hydrogen-bonding interactions (C–H···O, 2.45 Å) further validate the structure. Data collection uses a Bruker APEX DUO diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

Q. What spectroscopic techniques characterize the nitrile functional group?

  • FT-IR : Sharp peak at ~2240 cm⁻¹ (C≡N stretch).
  • ¹³C NMR : Signal at ~115 ppm (sp-hybridized carbon).
  • HPLC : Retention time consistency under reversed-phase conditions (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can stereochemical control be achieved during benzofuran core formation?

Enantioselective synthesis via olefin cross-metathesis and intramolecular oxo-Michael reaction ensures Z-configuration. Chiral catalysts (e.g., Ru-based complexes) and low-temperature kinetic control (e.g., –20°C) favor the desired stereoisomer. Monitoring via polarimetry ([α]D) or chiral HPLC confirms enantiopurity (>90% ee) .

Q. What computational methods predict electronic properties of the thiophene-methylidene group?

Density functional theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects. Solvent models (e.g., PCM for acetonitrile) simulate polarity impacts. The thiophene ring’s π-conjugation lowers LUMO energy, enhancing electrophilicity at the nitrile group .

Q. How do competing reaction pathways affect synthesis yields?

Competing dimerization of propargyl bromide or over-oxidation of the benzofuran core can reduce yields. Mitigation strategies:

  • Purge with inert gas (N₂/Ar) to prevent oxidation.
  • Stepwise addition of reagents to control exothermicity.
  • Column chromatography (silica gel, ethyl acetate/hexane) removes dimers .

Contradictions in Literature

  • Crystal Packing : reports no short contacts, while identifies weak C–H···O interactions. This discrepancy may arise from differences in substituent electronegativity or measurement resolution .
  • Stereochemical Outcomes : emphasizes kinetic control for Z-configuration, whereas suggests thermodynamic stabilization via π-stacking. Further studies comparing solvent polarity effects are needed .

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